2,4-Difluoro-9H-fluoren-9-one
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Overview
Description
2,4-Difluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, an organic compound with the chemical formula C13H6F2O. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the fluorenone structure. Fluorenones are known for their bright fluorescent yellow appearance and are used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction typically produces fluorenol derivatives .
Scientific Research Applications
2,4-Difluoro-9H-fluoren-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ketone group in the fluorenone structure is a key site for nucleophilic attack, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
1,8-Difluoro-9H-fluoren-9-one: Another fluorinated fluorenone with fluorine atoms at the 1 and 8 positions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: A derivative with additional bromine atoms.
2,4,5,7-Tetrabromo-9H-fluoren-9-one: A highly brominated fluorenone derivative.
Uniqueness
2,4-Difluoro-9H-fluoren-9-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorenone derivatives. The presence of fluorine atoms at the 2 and 4 positions enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
2969-68-8 |
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Molecular Formula |
C13H6F2O |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H |
InChI Key |
IFBIRUISGJZSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3F)F |
Origin of Product |
United States |
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